1,5-Diethoxy-2-fluoro-4-iodobenzene
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Overview
Description
1,5-Diethoxy-2-fluoro-4-iodobenzene is an aromatic compound with the molecular formula C10H12FIO2 and a molecular weight of 310.10 g/mol . This compound is characterized by the presence of ethoxy, fluoro, and iodo substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
One common method involves the use of 1,5-diethoxy-2-fluorobenzene as a starting material, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,5-Diethoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts, such as palladium or copper.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can lead to the formation of ethyl groups.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diethoxy-2-fluoro-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diethoxy-2-fluoro-4-iodobenzene depends on its specific applicationFor example, in cross-coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new carbon-carbon bonds . The ethoxy and fluoro groups can influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
1,5-Diethoxy-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodobenzene: Lacks the ethoxy groups, making it less versatile in certain synthetic applications.
1,5-Diethoxy-4-iodobenzene: Lacks the fluoro group, which can affect its reactivity and selectivity in chemical reactions.
1,5-Diethoxy-2-chloro-4-iodobenzene: The chloro group can be less reactive than the fluoro group in certain reactions.
The presence of both ethoxy and fluoro groups in this compound makes it unique and valuable for specific synthetic applications.
Properties
CAS No. |
1208074-88-7 |
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Molecular Formula |
C10H12FIO2 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
1,5-diethoxy-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C10H12FIO2/c1-3-13-9-6-10(14-4-2)8(12)5-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
UZYJGLCVCJVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)I)OCC |
Origin of Product |
United States |
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